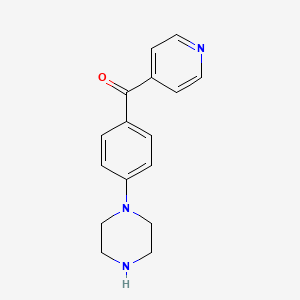![molecular formula C25H34N2O3 B6062459 3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6062459.png)
3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, also known as Fentanyl, is a synthetic opioid drug that is commonly used for pain management. It is a highly potent drug that is approximately 50-100 times more potent than morphine. Fentanyl is classified as a Schedule II controlled substance in the United States due to its high potential for abuse and addiction.
作用機序
3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide works by binding to and activating the mu-opioid receptors in the brain and spinal cord. This leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, which produces feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It can also produce side effects such as nausea, vomiting, and constipation.
実験室実験の利点と制限
3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a highly potent drug that can be used in small amounts, making it useful in laboratory experiments. However, due to its potential for abuse and addiction, it must be handled with caution and only used for legitimate research purposes.
将来の方向性
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, including:
1. Development of new formulations: Researchers are exploring the development of new formulations of this compound that can be administered in different ways, such as transdermal patches or nasal sprays.
2. Combination therapies: this compound is being studied in combination with other drugs for the treatment of pain and other conditions.
3. Development of new drugs: Researchers are working to develop new drugs that target the mu-opioid receptor in a more selective and effective way than this compound.
4. Use in veterinary medicine: this compound is being studied for its potential use in veterinary medicine for the treatment of pain in animals.
Conclusion:
This compound is a potent opioid drug that is commonly used for pain management. It has several biochemical and physiological effects and is being studied for its potential use in the treatment of other conditions. While it has advantages for laboratory experiments, it must be handled with caution due to its potential for abuse and addiction. Further research is needed to explore the potential future directions for this compound and related drugs.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide involves several steps, including the reaction of N-phenethyl-4-piperidone with aniline to form N-phenethyl-4-anilinopiperidine, which is then reacted with 3,4-dimethoxybenzaldehyde to form 3-(3,4-dimethoxyphenyl)-N-phenethyl-4-anilinopiperidine. The final step involves the reaction of the intermediate compound with N-methylpropanamide to form this compound.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been extensively studied for its use in pain management. It is commonly used in clinical settings for the treatment of severe pain, such as in cancer patients or those undergoing surgery. This compound is also being studied for its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-26(25(28)14-12-21-11-13-23(29-2)24(18-21)30-3)22-10-7-16-27(19-22)17-15-20-8-5-4-6-9-20/h4-6,8-9,11,13,18,22H,7,10,12,14-17,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLDGWIEDGBANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B6062377.png)
![4-fluoro-N-{[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6062383.png)
hydrazone](/img/structure/B6062389.png)
![2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6062397.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6062398.png)
![N'-cyclopentyl-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062407.png)
![[4-({2-[(3-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid](/img/structure/B6062415.png)
![methyl 4-(3-{[(3'-methyl-3-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6062429.png)
![2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6062433.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6062437.png)
![N-[4-methoxy-3-(methoxymethyl)benzyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B6062443.png)

![7-(dimethylamino)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6062462.png)
